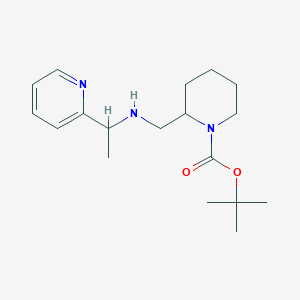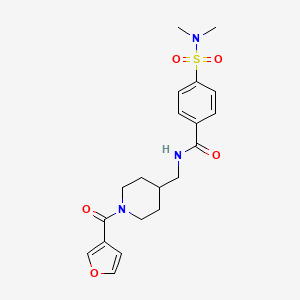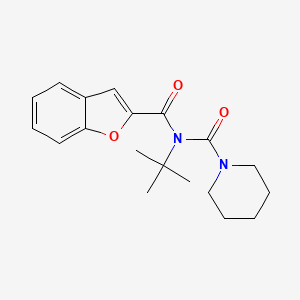
2-Propylthiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylthiazol-4-amine is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Visible Light-Promoted Synthesis
A study by Guo et al. (2018) demonstrates a visible light-promoted three-component tandem annulation process that forms 2-iminothiazolidin-4-ones from amines, aryl/alkyl isothiocyanates, and α-bromoesters. This method, which does not require metal or photocatalyst, highlights the utility of aminothiazoles in synthesizing structurally diverse molecules under mild conditions, with potential pharmaceutical applications (Guo et al., 2018).
X-ray Crystallographic and Spectroscopic Studies
Adeel et al. (2017) focused on the synthesis and characterization of aminothiazole derivatives, revealing their diverse biological applications. Their work on 4-(biphenyl-4-yl)thiazol-2-amine and related compounds showcases the structural versatility and potential of aminothiazoles in developing new bioactive molecules (Adeel et al., 2017).
Antitumor Properties
Bradshaw et al. (2002) investigated novel 2-(4-aminophenyl)benzothiazoles with selective and potent antitumor properties. Their study emphasizes the role of aminothiazoles in oncology, particularly through the development of prodrugs to improve pharmacokinetic profiles for clinical evaluation (Bradshaw et al., 2002).
Promiscuity in Drug Discovery
Devine et al. (2015) highlighted the promiscuous nature of 2-aminothiazoles in binding assays across a range of protein targets, suggesting caution in using this scaffold for fragment-based drug discovery due to potential nonspecific interactions (Devine et al., 2015).
Corrosion Inhibition
Kaya et al. (2016) demonstrated the efficacy of thiazole derivatives in corrosion inhibition of iron, offering insights into the application of aminothiazoles in material science to protect against corrosion through density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).
Biological Activities
Khalifa (2018) reviewed the broad synthetic utility and biological activities of 2-aminothiazole derivatives, underscoring their significance in the synthesis of sulfur drugs, biocides, fungicides, dyes, and as intermediates in antibiotics synthesis. This highlights the chemical diversity and application breadth of aminothiazoles (Khalifa, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-propylthiazol-4-amine, are known to interact with various biological targets .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . The mode of action is likely dependent on the specific biological target and the environmental context.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives are known to induce a variety of biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
Thiazoles, the class of compounds to which 2-Propylthiazol-4-amine belongs, have been found to have diverse biological activities . They have been used as a starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles . Therefore, there is potential for future research and innovation in this area .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which 2-Propylthiazol-4-amine belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at the active sites of enzymes or proteins, leading to modulation of their activities .
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. Studies on similar compounds suggest that the effects of such compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not known. The localization of a compound can significantly affect its activity or function. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-propyl-1,3-thiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-3-6-8-5(7)4-9-6/h4H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJXBUNDHUSYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2893281.png)




![n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2893294.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2893297.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)




